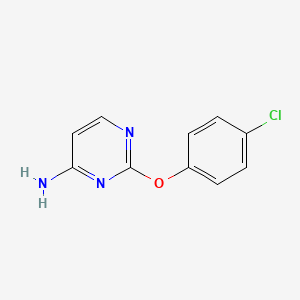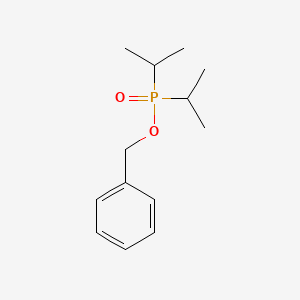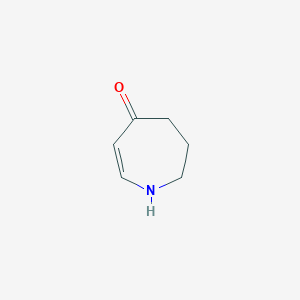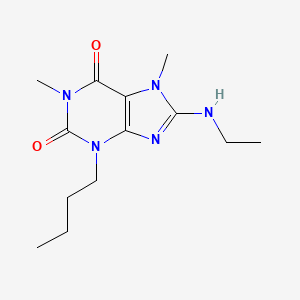
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione is a chemical compound with the molecular formula C13H21N5O2. It is known for its applications in synthesis and pharmaceuticals .
準備方法
The synthesis of 3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione involves several steps. One common synthetic route includes the alkylation of the purine ring followed by the introduction of the ethylamino group. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
化学反応の分析
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the purine ring.
Substitution: The ethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions
科学的研究の応用
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved in its mechanism of action include binding to the active site of enzymes or receptors, leading to modulation of their activity .
類似化合物との比較
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione can be compared with other similar compounds, such as:
3-Butyl-8-(ethylamino)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has a similar structure but contains additional methyl groups and a spiro ring system.
1-Allyl-3-Butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine: This compound has an allyl group and an acetylated aminobenzyl group, making it structurally distinct.
The uniqueness of this compound lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
7597-86-6 |
|---|---|
分子式 |
C13H21N5O2 |
分子量 |
279.34 g/mol |
IUPAC名 |
3-butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O2/c1-5-7-8-18-10-9(11(19)17(4)13(18)20)16(3)12(15-10)14-6-2/h5-8H2,1-4H3,(H,14,15) |
InChIキー |
QGOKKRWFDHZSTG-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


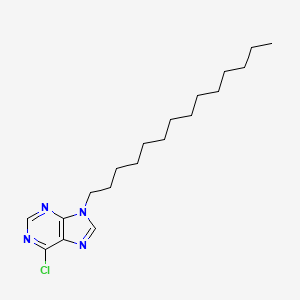
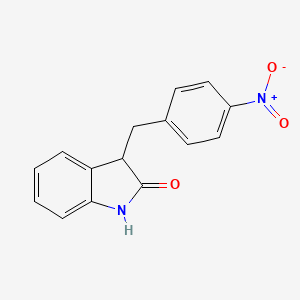
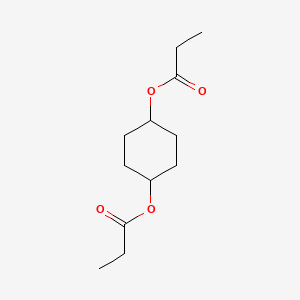
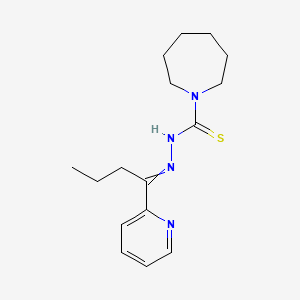
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
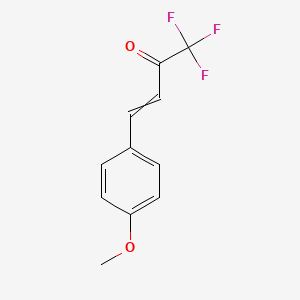
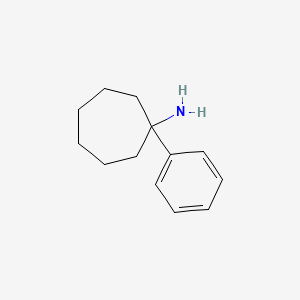
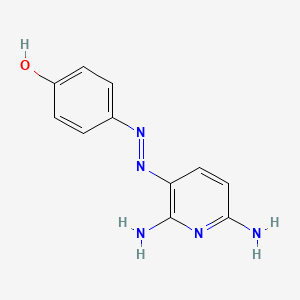
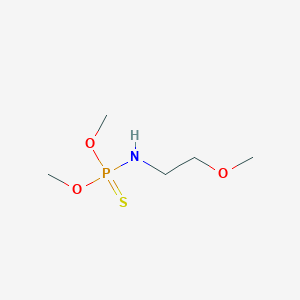
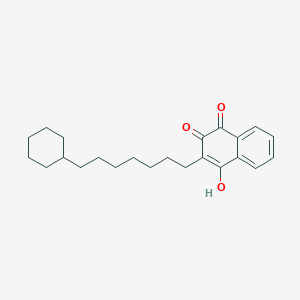
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
